1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea” is a chemical compound with the linear formula C13H18N2OS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group, a urea group, and a phenyl group with a methylthio substituent . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea showcases significant scientific interest due to its versatile applications in synthesis and chemical analysis. This compound is involved in various synthetic routes, demonstrating its utility in creating complex molecules. For instance, the Lossen rearrangement facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) enables the transformation of carboxylic acids to ureas under mild conditions, suggesting a potential route for synthesizing similar urea derivatives, highlighting environmental friendliness and cost-effectiveness due to reagent recyclability (Thalluri et al., 2014). Additionally, the synthesis of carbocyclic analogs of uridine and its derivatives through cyclization of ureas indicates a method for creating nucleoside analogs, although the specific compound was not directly referenced, it underscores the synthetic versatility of urea compounds in medicinal chemistry (Shealy & O'dell, 1976).
Biomedical Research
In the realm of biomedical research, urea derivatives exhibit a wide range of biological activities. The study of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their potential as acetylcholinesterase inhibitors, indicating their usefulness in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995). Furthermore, novel 1,3-disubstituted ureas have been synthesized and evaluated for their antiarrhythmic and hypotensive properties, showcasing the therapeutic potential of urea derivatives in cardiovascular diseases (Chalina et al., 1998).
Enzymatic Inhibition and Molecular Interaction Studies
Urea derivatives also play a significant role in enzymatic inhibition and molecular interaction studies. For instance, tetrahydropyrimidine-5-carboxylates, a class of cyclic urea derivatives, have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase and cholinesterase enzymes, indicating their potential as therapeutic agents for disorders involving these enzymes (Sujayev et al., 2016).
Material Science and Structural Analysis
In material science and structural analysis, the crystal structure of urea derivatives like pencycuron, a urea fungicide, has been elucidated to understand their interaction mechanisms and stability. Such studies are crucial for designing compounds with improved efficacy and stability (Kang et al., 2015).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Based on its chemical structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
properties
IUPAC Name |
1-cyclopentyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-20-13-8-6-11(7-9-13)14(18)10-16-15(19)17-12-4-2-3-5-12/h6-9,12,14,18H,2-5,10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHILLZXPLASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.